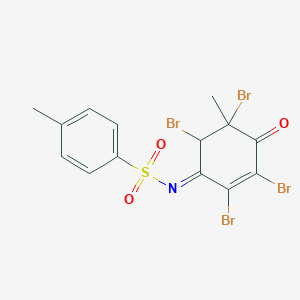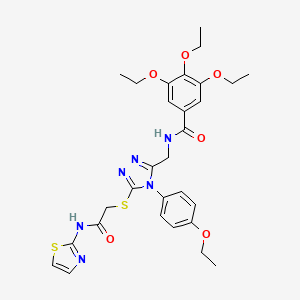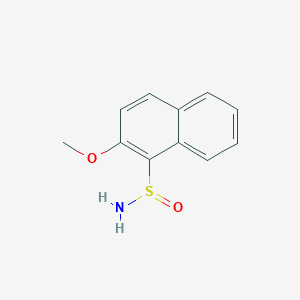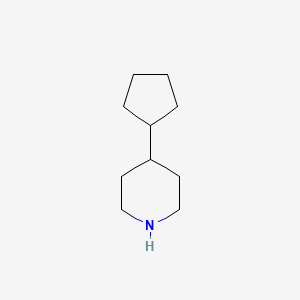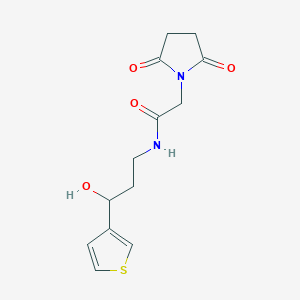![molecular formula C25H28N4O4S2 B2504430 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422530-47-0](/img/no-structure.png)
3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide, is a novel molecule designed to potentiate defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating. This compound is part of a broader class of sulfamoyl-4-oxoquinoline-3-carboxamides that have been synthesized for this purpose. The DeltaF508 mutation in the CFTR gene is the most common cause of cystic fibrosis, and compounds that can correct the defective gating of the CFTR protein are of significant therapeutic interest .
Synthesis Analysis
The synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides, including the compound of interest, involves the creation of a small collection of these molecules. One of the most effective compounds identified in this class was N-Ethyl 6-(ethylphenylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (7b), which exhibited submicromolar potency in correcting defective DeltaF508-CFTR gating . Another related synthesis approach is the reaction of ethyl (2Z)-2-cyano-3-cyclohexylprop-2-enoate with benzylmagnesium chloride, followed by cyclization with sulfuric acid. This method efficiently produces ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate, which can be further converted into heterocyclic systems containing a benzo[h]quinazoline fragment .
Molecular Structure Analysis
The molecular structure of the compound includes a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The molecule is further modified with a sulfamoyl group attached to a phenyl ring and a sulfanylidene moiety, which are likely critical for its biological activity. The presence of the cyclohexenyl group suggests additional conformational flexibility, which may influence the compound's interaction with the CFTR protein .
Chemical Reactions Analysis
While specific chemical reactions involving the compound have not been detailed, the synthesis process indicates that the molecule can participate in reactions typical for carboxamides, such as cyclization and interactions with organometallic reagents. The sulfamoyl and sulfanylidene groups also suggest potential for further derivatization or participation in redox reactions, which could be explored in future studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, given the structural complexity and the presence of multiple functional groups, it is likely that the compound exhibits a balance of hydrophilic and lipophilic characteristics, which could influence its solubility and membrane permeability. These properties are crucial for the compound's potential as a drug, as they will affect its bioavailability and pharmacokinetics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis and Activity of Derivatives : A study by Markosyan et al. (2015) explored the synthesis of 2-sulfanyl-substituted derivatives with significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Characterization and Computational Studies
- Characterization and DFT Calculations : Mohamed et al. (2020) conducted DFT computational studies on quinazoline derivatives, indicating charge transfer within their molecules (Mohamed et al., 2020).
Synthesis of Amino- and Sulfanyl-Derivatives
- Development of Amino- and Sulfanyl-Derivatives : Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones with potential cytotoxicity against certain cell lines, highlighting significant anticancer activity (Nowak et al., 2015).
Synthesis of Benzo[h]quinazolines
- Development of Benzo[h]quinazolines : Research by Grigoryan (2018) focused on synthesizing new heterocyclic systems containing a benzo[h]quinazoline fragment (Grigoryan, 2018).
Creation of Spiro[Benzo[h]quinazoline] Derivatives
- Synthesis of Spiro Derivatives : Grigoryan (2017) demonstrated the synthesis of new benzo[h]quinazoline derivatives containing an allyl group, contributing to the chemical diversity of these compounds (Grigoryan, 2017).
Antibiotic and Antibacterial Applications
- Antibiotic and Antibacterial Properties : A study by Ahmed (2007) evaluated the biological activity of synthesized compounds as antibiotics against various bacteria, showcasing their potential in medical applications (Ahmed, 2007).
Crystal Structure and Biological Studies
- Crystal Structure Analysis and Biological Activities : Karanth et al. (2019) performed structural analysis and biological studies on derivatives, highlighting their antibacterial activity and potential as antioxidants (Karanth et al., 2019).
Antiviral Properties
- Antiviral Activities against Respiratory Viruses : Selvam et al. (2007) synthesized novel derivatives and evaluated their antiviral activities, indicating potential use in treating respiratory viruses (Selvam et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(cyclohexen-1-yl)ethanamine, which is synthesized from cyclohexene and ethylenediamine. The second intermediate is 2-(4-sulfamoylphenyl)ethylamine, which is synthesized from 4-nitrobenzenesulfonamide and 2-bromoethylamine hydrobromide. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "Cyclohexene", "Ethylenediamine", "4-Nitrobenzenesulfonamide", "2-Bromoethylamine hydrobromide", "Triethylamine", "Acetic anhydride", "Thionyl chloride", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Acetonitrile", "Dimethylformamide", "Dimethyl sulfoxide", "Hexanes", "Toluene", "Dichloromethane", "Acetone", "Water" ], "Reaction": [ "Synthesis of 2-(cyclohexen-1-yl)ethanamine: Cyclohexene is reacted with ethylenediamine in the presence of triethylamine as a catalyst to form 2-(cyclohexen-1-yl)ethanamine.", "Synthesis of 2-(4-sulfamoylphenyl)ethylamine: 4-Nitrobenzenesulfonamide is reacted with 2-bromoethylamine hydrobromide in the presence of sodium bicarbonate and methanol to form 2-(4-nitrophenyl)ethylamine. This intermediate is then reduced using sodium dithionite in the presence of sodium hydroxide and ethanol to form 2-(4-aminophenyl)ethylamine. Finally, this intermediate is reacted with thionyl chloride in the presence of dimethylformamide to form 2-(4-sulfamoylphenyl)ethylamine.", "Coupling of intermediates: 2-(cyclohexen-1-yl)ethanamine and 2-(4-sulfamoylphenyl)ethylamine are coupled using acetic anhydride and triethylamine in the presence of dichloromethane to form the final product, 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS-Nummer |
422530-47-0 |
Molekularformel |
C25H28N4O4S2 |
Molekulargewicht |
512.64 |
IUPAC-Name |
3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H28N4O4S2/c26-35(32,33)20-9-6-18(7-10-20)12-14-27-23(30)19-8-11-21-22(16-19)28-25(34)29(24(21)31)15-13-17-4-2-1-3-5-17/h4,6-11,16H,1-3,5,12-15H2,(H,27,30)(H,28,34)(H2,26,32,33) |
InChI-Schlüssel |
OEDUBIFPEDXZTH-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)
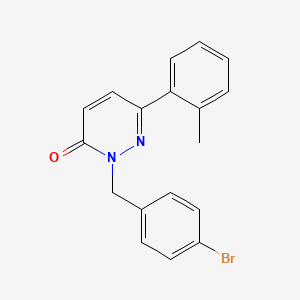
![N-[2-[(1,4-Dimethylcyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2504355.png)
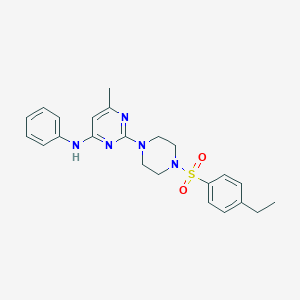
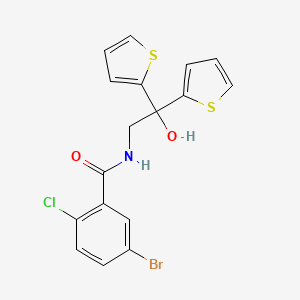
![1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2504358.png)
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)
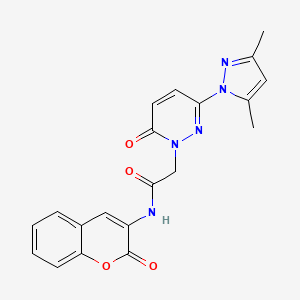
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2504363.png)
